Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 265.56 g/mol. This compound belongs to the class of bicyclic amines and is characterized by its unique cyclopropane structure fused with an indene moiety. The compound is of particular interest in medicinal chemistry due to its potential biological activities and applications.
The compound is classified under the broader category of amine hydrochlorides, which are often used in pharmaceutical formulations. It is listed under various chemical databases, including PubChem and ChemSpider, where it can be found with its respective CAS number 2059941-40-9. The presence of bromine in its structure suggests potential applications in organic synthesis and medicinal chemistry due to the reactivity of halogenated compounds .
The synthesis of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride features a bicyclic framework with a bromine substituent at the 4-position. The stereochemistry is defined by the specific configuration at the chiral centers located at positions 1R and 6aS.
BrC1=C2C(C(C=C2)C=C(C=C1)N)C2CC2
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds:
Reactions involving this compound are often monitored using chromatographic techniques to assess conversion rates and product formation.
Key chemical properties include:
Relevant data on melting point and boiling point are currently unavailable from standard sources .
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has potential applications in:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8